5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
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Description
5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H16ClN3OS and its molecular weight is 297.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
- Derivatives of 1,2,4-triazole, such as those containing the 5-(4-chlorophenyl) group, have been synthesized and found to exhibit significant inhibition on bacterial and fungal growth, suggesting potential antimicrobial applications (Purohit et al., 2011).
Enzyme Inhibition
- Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and shown effective in inhibiting lipase and α-glucosidase enzymes, which can have implications in treating metabolic disorders (Bekircan et al., 2015).
Antibacterial Properties
- Novel derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been prepared and demonstrated antibacterial activity against various bacterial strains, indicating their potential use in developing new antibacterial agents (Plech et al., 2011).
Molecular Docking Studies
- Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties. These compounds show potential as EGFR inhibitors, which is significant in cancer therapy (Karayel, 2021).
Crystal and Molecular Structure Analysis
- The crystal structure of compounds related to 1,2,4-triazole derivatives has been determined, providing valuable insights for the design of new molecules with desired properties (Sarala et al., 2006).
Physicochemical Properties
- Research has been conducted on the synthesis and physicochemical properties of certain 1,2,4-triazole derivatives, leading to the discovery of compounds with potential antitumor, antiinflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015).
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(3-ethoxypropyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-2-18-9-3-8-17-12(15-16-13(17)19)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGWWSLRHDPSPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.